acea
acea
Arachidonyl-2'-chloroethylamide is a fatty amide obtained by the formal condensation of arachidonic acid with 2-chloroethanamine. It is a potent agonist of the CB1 receptor (Ki = 1.4 nM) and also has a low affinity for the CB2 receptor (Ki = 3100 nM). It has a role as a CB1 receptor agonist, a neuroprotective agent and a CB2 receptor agonist. It is an organochlorine compound, a secondary carboxamide, a fatty amide and a synthetic cannabinoid. It is functionally related to an arachidonic acid.
Brand Name:
Vulcanchem
CAS No.:
220556-69-4
VCID:
VC21117703
InChI:
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl
Molecular Formula:
C22H36ClNO
Molecular Weight:
366.0 g/mol
acea
CAS No.: 220556-69-4
Cat. No.: VC21117703
Molecular Formula: C22H36ClNO
Molecular Weight: 366.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Arachidonyl-2'-chloroethylamide is a fatty amide obtained by the formal condensation of arachidonic acid with 2-chloroethanamine. It is a potent agonist of the CB1 receptor (Ki = 1.4 nM) and also has a low affinity for the CB2 receptor (Ki = 3100 nM). It has a role as a CB1 receptor agonist, a neuroprotective agent and a CB2 receptor agonist. It is an organochlorine compound, a secondary carboxamide, a fatty amide and a synthetic cannabinoid. It is functionally related to an arachidonic acid. |
|---|---|
| CAS No. | 220556-69-4 |
| Molecular Formula | C22H36ClNO |
| Molecular Weight | 366.0 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- |
| Standard InChI Key | SCJNCDSAIRBRIA-DOFZRALJSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
| Appearance | Assay:≥96%A solution in methyl acetate |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator